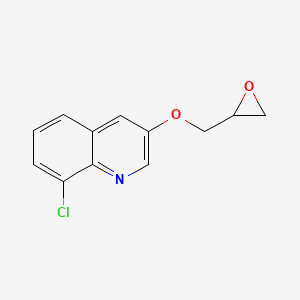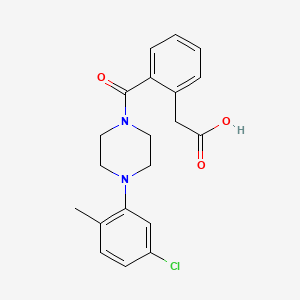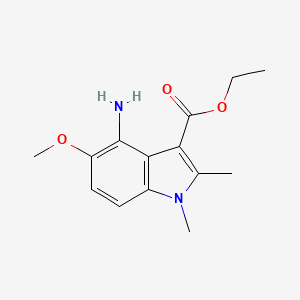
2-(2-(2-(4-Methoxyphenylsulfonamido)thiazol-4-yl)acetamido)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(2-(4-Methoxyphenylsulfonamido)thiazol-4-yl)acetamido)benzamide is a relatively recent addition to the list of potential drug candidates for various diseases. It is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .
Synthesis Analysis
The synthesis of thiazole derivatives has been a topic of interest in medicinal chemistry due to their diverse biological activities . The replacement of NH2 group with substituted phenyl ring has been shown to increase the antibacterial activity of the synthesized thiazole derivatives .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular formula of the compound is C19H18N4O5S2 and it has a molecular weight of 446.5.Chemical Reactions Analysis
Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazole derivatives can be greatly affected by substituents on a particular position of the thiazole ring .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Thiazole derivatives, including our compound of interest, have been recognized for their potent antimicrobial properties. They are known to act against a broad spectrum of bacteria and fungi, making them valuable in the development of new antibiotics and antifungal agents. For instance, certain thiazole compounds have shown effectiveness against strains like Bacillus cereus, Escherichia coli, and fungal pathogens such as Aspergillus niger .
Anticancer and Cytotoxic Effects
Research has highlighted the anticancer potential of thiazole derivatives. They can exhibit cytotoxicity against various human tumor cell lines, including prostate cancer cells. This is attributed to their ability to interfere with cell proliferation and induce apoptosis in cancer cells .
Antidiabetic Activity
Thiazole derivatives have been investigated for their role in managing diabetes. Some compounds have shown promise in enhancing glucose utilization, improving lipid profiles, and reducing body weight in diabetic models, suggesting a potential application in antidiabetic drug development .
Neuroprotective Properties
The neuroprotective effects of thiazole compounds are of significant interest, particularly in the context of neurodegenerative diseases. These compounds may play a role in the synthesis of neurotransmitters and help in the normal functioning of the nervous system, which is crucial for diseases like Alzheimer’s and Parkinson’s .
Agricultural Applications
In agriculture, thiazole derivatives are used as fungicides and biocides. Their antimicrobial properties are beneficial in protecting crops from fungal infections and bacterial diseases, thereby contributing to crop yield and protection .
Industrial Applications
Thiazole derivatives find applications in various industrial processes. They are used in the synthesis of dyes, chemical reaction accelerators, and as intermediates in the production of other chemical compounds. Their structural versatility allows for a wide range of chemical modifications, making them valuable in industrial chemistry .
Wirkmechanismus
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, depending on the specific substituents on the thiazole ring . These interactions can lead to changes in the target’s function, potentially resulting in the observed biological effects .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological effects, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The physico-chemical properties of thiazole derivatives, such as water solubility, can influence their bioavailability .
Result of Action
Thiazole derivatives have been associated with a wide range of biological effects, suggesting that they may have diverse molecular and cellular impacts .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in water and other solvents can affect its distribution and bioavailability . Additionally, the presence of other compounds or substances in the environment can potentially interact with this compound, influencing its stability and efficacy .
Eigenschaften
IUPAC Name |
2-[[2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5S2/c1-28-13-6-8-14(9-7-13)30(26,27)23-19-21-12(11-29-19)10-17(24)22-16-5-3-2-4-15(16)18(20)25/h2-9,11H,10H2,1H3,(H2,20,25)(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDYHBBPEGTPAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{1-[(Tert-butoxy)carbonyl]-4,4-dimethylpyrrolidin-2-yl}acetic acid](/img/structure/B2884637.png)

![N-(3-acetamidophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2884641.png)
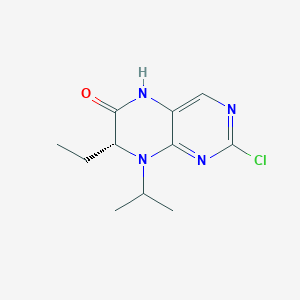
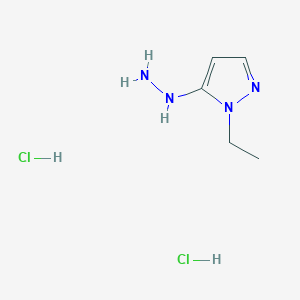
![1-[4-(4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2884646.png)




